molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8

AV-412 free base

Cat. No.: B1245388
CAS No.: 451492-95-8
M. Wt: 507.0 g/mol
InChI Key: ZAJXXUDARPGGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MP-412 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of MP-412 follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Core Structural Reactivity

AV-412’s quinazoline core enables interactions critical for kinase inhibition. Key reaction pathways include:

  • Electrophilic Substitution : The quinazoline ring undergoes regioselective modifications, such as halogenation or alkylation, to enhance binding affinity to EGFR’s ATP-binding pocket .

  • Hydrogen Bonding : The nitrogen atoms in the quinazoline moiety form hydrogen bonds with kinase active-site residues (e.g., Met793 in EGFR) .

Kinase Inhibition Mechanism

AV-412 acts as a competitive ATP inhibitor, disrupting kinase signaling through:

  • Autophosphorylation Inhibition : Blocks EGFR (IC50 = 43 nM) and ErbB2 (IC50 = 282 nM) autophosphorylation, preventing downstream signal transduction .

  • Mutation-Specific Activity :

    Mutation TypeIC50 (nM)Source
    Wild-type EGFR0.75
    EGFR L858R0.51
    EGFR T790M0.79
    EGFR L858R/T790M2.3
    ErbB219

Enzymatic and Cellular Interactions

  • Covalent Binding : AV-412’s acrylamide group forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR), enhancing target residence time .

  • Metabolic Stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing substituents on the quinazoline ring .

Preclinical Efficacy

  • Tumor Regression : In xenograft models (A431, BT-474), AV-412 (30 mg/kg) achieved complete tumor regression by suppressing EGFR/ErbB2 phosphorylation .

  • Dosing Schedule : Daily or every-other-day administration showed efficacy, while weekly dosing was ineffective, indicating rapid clearance .

Resistance Mechanisms

AV-412 overcomes resistance mutations (e.g., T790M) via:

  • Steric Hindrance Avoidance : Smaller substituents accommodate the bulkier methionine residue in mutant EGFR .

  • Dual Kinase Targeting : Concurrent inhibition of EGFR and ErbB2 reduces compensatory signaling .

Comparative Reactivity

FeatureThis compoundErlotinib
EGFR Wild-type IC500.75 nM2 nM
T790M Mutant IC500.79 nM>1,000 nM
ErbB2 Inhibition19 nMNo activity
Covalent BindingYes (Cys797)No

Scientific Research Applications

Preclinical Research Findings

Numerous studies have highlighted the efficacy of AV-412 in various cancer models:

  • Inhibition of Tumor Growth :
    • AV-412 has shown significant tumor regression in animal models with established lung tumors. In particular, complete regression was noted at doses where other treatments, like erlotinib, were ineffective.
    • The compound has been effective in xenograft models involving cell lines such as A431 (overexpressing EGFR) and BT-474 (overexpressing ErbB2), demonstrating its potential as a targeted therapy for cancers driven by aberrant EGFR signaling .
  • IC50 Values :
    • The compound exhibits low IC50 values, indicating high potency:
      • EGFR: 0.75 nM
      • EGFR L858R: 0.51 nM
      • EGFR T790M: 0.79 nM
      • EGFR L858R/T790M: 2.3 nM
      • ErbB2: 19 nM .

Clinical Implications

AV-412 is primarily being investigated for its applications in treating various types of cancers, including:

  • Non-Small Cell Lung Cancer : Particularly effective against tumors harboring resistant mutations.
  • Metastatic Breast Cancer : Its dual inhibition mechanism offers a therapeutic advantage.
  • Pancreatic Cancer : Ongoing research is aimed at exploring its efficacy in this challenging cancer type.
  • Hormone-Refractory Prostate Cancer : AV-412 may provide new treatment options for patients with limited responses to conventional therapies .

Case Studies

Several case studies have documented the application of AV-412 in clinical settings:

  • Study on Lung Cancer Models :
    • A preclinical study demonstrated that AV-412 induced dose-dependent tumor regression in established lung tumors, providing a promising alternative for patients resistant to first-generation EGFR inhibitors .
  • Combination Therapy Research :
    • Research is ongoing to explore the use of AV-412 in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes. This approach aims to leverage its unique mechanism of action against multiple targets within the same signaling pathway .

Mechanism of Action

MP-412 exerts its effects by inhibiting the autophosphorylation of epidermal growth factor receptor and ErbB2, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. The compound binds to the adenosine triphosphate-binding site of these kinases, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

Biological Activity

AV-412 free base, also known as MP-412, is a potent oral tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and its family members, including HER2. This compound has garnered attention for its potential in treating various cancers, particularly those associated with specific EGFR mutations and resistance to existing therapies.

Target of Action
AV-412 selectively inhibits the tyrosine kinase activity of EGFR and ErbB2, which are critical in cancer cell proliferation and survival. The compound shows significant potency against the EGFR L858R mutation, a common mutation found in non-small cell lung cancer (NSCLC) patients.

Mode of Action
The inhibition occurs through binding to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream signaling pathways essential for tumor growth. This mechanism disrupts EGFR-dependent cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

AV-412's primary action involves interference with the EGFR signaling pathway. By inhibiting autophosphorylation of EGFR and ErbB2, it alters several biochemical processes:

  • Cell Proliferation : AV-412 effectively inhibits EGF-dependent cell proliferation in various cancer cell lines.
  • Tumor Growth Inhibition : In xenograft models, AV-412 demonstrated complete inhibition of tumor growth in cells overexpressing EGFR and ErbB2.
  • Resistance Mechanisms : The compound has shown efficacy against gefitinib-resistant cell lines, indicating its potential utility in overcoming drug resistance.

Pharmacokinetics

AV-412 exhibits favorable pharmacokinetic properties:

  • Bioavailability : Preclinical studies suggest sufficient bioavailability to exert therapeutic effects.
  • Dosage Effects : In animal models, a dose of 30 mg/kg resulted in complete tumor growth inhibition. Higher doses may lead to adverse effects, emphasizing the need for optimal dosing strategies.

Preclinical Studies

A series of preclinical studies have established the efficacy of AV-412:

StudyModelDoseResult
AACR 2006NSCLC with EGFR L858R mutation1 mg/kg dailyComplete tumor regression
AVEO Oncology 2007Erlotinib-resistant tumors75 mg or 150 mg dailyComparable anti-tumor effects to gefitinib at higher doses
AVEO Oncology 2024Chimeric lung adenocarcinomas (EGFR L858R/T790M)0.1 mg/kg dailySignificant tumor regression

These studies indicate that AV-412 is over ten times more potent than erlotinib in certain models and maintains activity against resistant mutations that are typically challenging for first-generation inhibitors.

Case Studies

  • Case Study on Tumor Regression : In genetically engineered lung tumor models, AV-412's administration resulted in rapid and complete tumor regression at low doses, showcasing its potential as a therapeutic option for patients with specific EGFR mutations.
  • Long-term Efficacy : Long-term studies indicated that AV-412 maintains its inhibitory effects over extended periods, suggesting a stable pharmacological profile that could translate into clinical settings.

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of AV-412 free base, and how do its inhibitory activities compare across EGFR mutants?

this compound is a potent inhibitor of EGFR and ErbB2 tyrosine kinases. Its IC50 values are 0.75 nM for wild-type EGFR, 0.51 nM for EGFRL858R, 0.79 nM for EGFRT790M, 2.30 nM for the double mutant EGFRL858R/T790M, and 19 nM for ErbB2 . Researchers should note that these values highlight its preferential inhibition of EGFR mutants over wild-type EGFR, making it a candidate for studying resistance mechanisms in non-small cell lung cancer (NSCLC). For methodological rigor, validate these values using kinase assays under standardized ATP concentrations (e.g., 10 μM) and compare results to reference inhibitors like gefitinib .

Q. What experimental protocols are recommended for preparing and storing this compound in cellular assays?

this compound should be reconstituted in DMSO to create a 10 mM stock solution, aliquoted, and stored at -85°C to -65°C to prevent freeze-thaw degradation. For cellular studies, dilute the stock in culture media to working concentrations (typically 1–100 nM based on IC50 values). Include vehicle controls (DMSO ≤0.1% v/v) to rule out solvent toxicity. Stability testing via HPLC is advised after long-term storage .

Q. How does this compound compare to other EGFR inhibitors in suppressing autophosphorylation?

AV-412 inhibits EGFR autophosphorylation with an IC50 of 43 nM and ErbB2 at 282 nM in cell-based assays . This contrasts with inhibitors like AZD-9291 (osimertinib), which shows higher selectivity for T790M mutants. To assess comparative efficacy, use Western blotting with phospho-specific antibodies and normalize to total EGFR/ErbB2 levels .

Advanced Research Questions

Q. How should researchers optimize the concentration range of this compound for in vitro studies, given its IC50 variability across EGFR mutants?

Design dose-response experiments using a logarithmic concentration range (e.g., 0.1–100 nM) to capture full inhibition curves. For mutants like EGFRL858R/T790M, prioritize higher concentrations (up to 10 nM) based on its IC50 of 2.30 nM . Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate Hill slopes and confirm target specificity. Include mutant-selective cell lines (e.g., H1975 for T790M) and validate with siRNA knockdown controls .

Q. What strategies mitigate data discrepancies when studying AV-412’s inhibition of ErbB2?

Discrepancies in ErbB2 inhibition (e.g., IC50 of 19 nM in kinase assays vs. 282 nM in autophosphorylation assays ) may arise from differences in cellular context or post-translational modifications. To resolve this:

  • Use isogenic cell lines overexpressing ErbB2.
  • Perform time-course experiments to assess transient vs. sustained inhibition.
  • Combine with proteomics to evaluate downstream signaling nodes (e.g., MAPK/ERK). Cross-validate findings using alternative inhibitors like lapatinib .

Q. How can researchers address off-target effects of this compound in complex biological systems?

Off-target profiling is critical. Employ kinome-wide screening (e.g., KINOMEscan) to identify non-EGFR targets. For cellular models, use CRISPR-Cas9 to generate EGFR/ErbB2 knockout lines and compare AV-412’s effects. Mass spectrometry-based thermal proteome profiling (TPP) can further map drug-target interactions .

Q. Methodological Best Practices

Q. What controls are essential for in vivo studies using this compound?

  • Pharmacokinetic controls : Monitor plasma concentrations via LC-MS/MS to ensure compliance with therapeutic windows.
  • Toxicity controls : Assess liver/kidney function biomarkers (e.g., ALT, creatinine) in animal models.
  • Resistance controls : Co-administer with MET or AXL inhibitors to preempt compensatory signaling .

Q. How should researchers handle AV-412’s light sensitivity and solubility limitations?

Protect stock solutions from light by using amber vials and working under low-light conditions. For solubility challenges in aqueous buffers, employ co-solvents like PEG-300 (≤30% v/v) or cyclodextrins. Pre-warm solutions to 37°C and vortex thoroughly before use .

Q. Data Analysis and Interpretation

Q. What statistical models are recommended for analyzing AV-412’s dose-response data?

Use a four-parameter logistic model:

Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \times \text{HillSlope}}}

where XX is the log10(dose). Software like GraphPad Prism or R’s drc package can automate this. Report 95% confidence intervals for IC50 values and perform outlier detection via Grubbs’ test .

Q. How can researchers reconcile conflicting results between kinase assays and cell viability studies?

Discrepancies may stem from off-target effects or compensatory pathways. Integrate multi-omics approaches:

  • RNA-seq to identify transcriptional changes.
  • Phosphoproteomics to map signaling adaptations.
  • Combine with metabolic assays (e.g., Seahorse) to assess bioenergetic impacts .

Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196403
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451492-95-8
Record name AV-412 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-412 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.